molecular formula C3Cl6O3 B027547 Triphosgene CAS No. 32315-10-9

Triphosgene

Cat. No.: B027547
CAS No.: 32315-10-9
M. Wt: 296.7 g/mol
InChI Key: UCPYLLCMEDAXFR-UHFFFAOYSA-N
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Description

Triphosgene, also known as bis(trichloromethyl) carbonate, is a white crystalline solid with a chemical formula of C3Cl6O3. It is often used as a safer and more convenient substitute for the highly toxic phosgene gas. This compound is primarily utilized in organic synthesis, serving as a versatile reagent for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphosgene is synthesized through the exhaustive free radical chlorination of dimethyl carbonate. The reaction involves the following steps:

CH3OCO2CH3+6Cl2CCl3OCO2CCl3+6HCl\text{CH}_3\text{OCO}_2\text{CH}_3 + 6 \text{Cl}_2 \rightarrow \text{CCl}_3\text{OCO}_2\text{CCl}_3 + 6 \text{HCl} CH3​OCO2​CH3​+6Cl2​→CCl3​OCO2​CCl3​+6HCl

The product, bis(trichloromethyl) carbonate, can be recrystallized from hot hexanes to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Triphosgene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Organohalides

Triphosgene has been increasingly employed for synthesizing organohalides. Recent studies have demonstrated its effectiveness in halogenating various substrates, including alcohols, diols, epoxides, and arenes. For example:

  • Cystamine Dihydrochloride to Diisocyanate : this compound was utilized alongside pyridine to convert cystamine into diisocyanate, which is crucial for producing degradable biopolymers .
  • Amino Acid Esters : Isocyanates were synthesized from L-amino acid t-butyl esters using this compound and pyridine, showcasing its versatility in amino acid chemistry .

Chloroformates Production

The synthesis of chloroformates from alcohols is another significant application of this compound. Noteworthy examples include:

  • Steroid Scaffolds : this compound was used to convert steroid alcohols into chloroformates under mild conditions, yielding high purity products suitable for further functionalization .
  • Campothecin Derivatives : The hydroxy group of Campothecin was transformed into chloroformate using this compound, facilitating conjugation with cyclic peptides for therapeutic applications .

Complex Molecule Synthesis

This compound has also been employed in the synthesis of complex molecules through various techniques:

  • Flow Chemistry : Its application in flow chemistry has enabled continuous processing of reactions that would otherwise require batch processing.
  • Solid Phase Synthesis : This method allows for the efficient assembly of complex structures while minimizing side reactions .

Advantages of Using this compound

The advantages of using this compound over other reagents include:

  • Safety : Being a solid minimizes exposure risks associated with toxic gases like phosgene.
  • Ease of Handling : Exact amounts can be measured and used without the need for specialized equipment.
  • Mild Reaction Conditions : Many reactions utilizing this compound can be conducted under mild conditions, leading to better yields and fewer by-products .

Recent Advances (2010-2019)

A decade review highlighted significant advancements in this compound-enabled organic reactions:

  • Development of new protocols that broadened the scope of substrates for halogenation.
  • Enhanced methodologies for synthesizing isocyanates and chloroformates from diverse starting materials .

Industrial Applications

This compound's industrial applications are also noteworthy:

  • Used in the production of pharmaceuticals where precise control over functional groups is essential.
  • Its role in agrochemical synthesis contributes to developing safer pesticides and herbicides .

Biological Activity

Triphosgene, chemically known as bis(trichloromethyl) carbonate, is a reagent widely used in organic synthesis. It serves as a safer alternative to phosgene, offering advantages in handling and storage due to its solid state and lower toxicity. This article delves into the biological activity of this compound, focusing on its applications in synthetic chemistry, its role in the formation of bioactive compounds, and relevant case studies.

Overview of this compound

This compound is primarily utilized as a phosgenation agent in various chemical reactions. Its ability to activate carboxylic acids and amines makes it a versatile tool in organic synthesis. The compound has been shown to facilitate the formation of isocyanates, acid chlorides, and isothiocyanates, which are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biological Activities

1. Synthesis of Isothiocyanates
Isothiocyanates are bioactive compounds known for their antifungal, antibacterial, and anticancer properties. This compound has been identified as an efficient catalyst for the synthesis of isothiocyanates from thioureas and amines. This reaction showcases this compound's potential in producing compounds with significant biological activities .

2. Antimicrobial Properties
Research indicates that certain derivatives formed through reactions involving this compound exhibit antimicrobial properties. For example, isothiocyanates synthesized using this compound have demonstrated activity against various pathogens, including fungi and bacteria .

3. Activation of Carboxylic Acids
this compound effectively activates carboxylic acids to form acid chlorides and anhydrides. These activated intermediates can undergo nucleophilic acyl substitution reactions, leading to the synthesis of complex molecules with potential biological activity .

Case Study 1: Synthesis of Ureas

A study focusing on the synthesis of urea derivatives using this compound highlighted its role in pharmaceutical applications. The process involved the formation of carbamoyl chlorides followed by urea synthesis through primary amine addition. This method provided a safer alternative to traditional phosgenation techniques while maintaining high yields .

Case Study 2: Antimycobacterial Activity

In another investigation, this compound was employed in synthesizing compounds that were tested for their antimycobacterial activity. The results indicated that certain synthesized compounds showed promising inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Compound Biological Activity Reference
IsothiocyanatesAntifungal, antibacterial
Urea DerivativesPharmaceutical applications
Carbamoyl ChloridesPrecursor for biologically active compounds
This compound-derived CompoundsAntimycobacterial activity

Q & A

Basic Research Questions

Q. What are the key advantages of triphosgene over traditional acylation reagents, and how do safety protocols mitigate its risks?

this compound (bis(trichloromethyl) carbonate, BTC) offers advantages such as low toxicity in solid form, stability, precise measurement, and mild reaction conditions compared to reagents like thionyl chloride or phosphorus oxychloride . However, it releases toxic phosgene upon exposure to nucleophiles (e.g., amines, chloride ions). Safety protocols mandate handling in well-ventilated environments, using personal protective equipment (PPE), and real-time monitoring for phosgene leaks via fluorescence probes or IR spectroscopy .

Q. How does this compound compare to phosgene and diphosgene in reactivity and safety?

this compound decomposes into three equivalents of phosgene, while diphosgene releases two. Despite being a solid with lower vapor pressure, this compound retains phosgene's toxicity upon decomposition. Reactivity studies show its methanolysis produces methyl chloroformate and methyl 1,1,1-trichloromethyl carbonate in a 1:1 ratio, with pseudo-first-order kinetics (kobs=1.0×104s1k_{\text{obs}} = 1.0 \times 10^{-4}\, \text{s}^{-1}) .

Advanced Research Questions

Q. What methodologies enable sensitive detection of this compound in laboratory settings?

  • Fluorescence Probes : The 4-AHBI probe detects this compound via a turn-on fluorescence mechanism. Upon reaction, fluorescence intensity at 386 nm (λex=357nm\lambda_{\text{ex}} = 357\, \text{nm}) increases linearly with this compound concentration (0–0.5 mM), achieving a limit of detection (LoD) of 0.08 nM. Test strips functionalized with 4-AHBI enable visual detection under UV light .
  • Spectrophotometric Methods : Reaction with 1,3-dimethylbarbituric acid (DBA) and pyridine generates a purple oxonol dye (λmax=598nm\lambda_{\text{max}} = 598\, \text{nm} for absorbance; λmax=624nm\lambda_{\text{max}} = 624\, \text{nm} for fluorescence). Fluorescence-based detection achieves an LoD of 0.4 µM .

Table 1: Comparison of this compound Detection Methods

MethodLoDTechniqueReference
4-AHBI fluorescence0.08 nMFluorescence
DBA/pyridine assay0.4 µMFluorescence
DBA/pyridine assay2 µMAbsorbance

Q. How can reaction kinetics and intermediates during this compound decomposition be monitored?

  • Methanolysis Kinetics : Studied via 1H^1\text{H} NMR in CDCl3_3, revealing pseudo-first-order kinetics. This compound's decomposition is slower (kobs=1.0×104s1k_{\text{obs}} = 1.0 \times 10^{-4}\, \text{s}^{-1}) than diphosgene (0.9×103s10.9 \times 10^{-3}\, \text{s}^{-1}) and phosgene (1.7×102s11.7 \times 10^{-2}\, \text{s}^{-1}) .
  • Real-Time Monitoring : React-IR tracks intermediates like diphosgene during decomposition. Mass spectrometry (MS) identifies phosgene fragments (m/z 63 and 65, 35Cl:37Cl ratio = 0.3238) in gas-phase reactions .

Q. What strategies optimize this compound use in synthesizing complex molecules?

  • Continuous Flow Systems : Microreactors improve safety by minimizing phosgene exposure. For example, this compound-mediated cyclization of amino acids in flow reactors enhances yield and reduces hazardous waste .
  • Catalytic Decomposition : Deactivated imino-based catalysts enable solvent-free phosgene generation from this compound, improving process efficiency .

Q. Analytical and Mechanistic Challenges

Q. How do fluorescence resonance energy transfer (FRET) probes distinguish this compound from interferents?

FRET-based systems use coumarin donors/acceptors linked via urea groups. This compound selectively binds, altering energy transfer efficiency. This method detects concentrations as low as 5×105M5 \times 10^{-5}\, \text{M} and discriminates against interferents like SOCl2_2 or HCl .

Q. What are the contradictions in reported detection limits for this compound, and how can they be resolved?

Discrepancies in LoD (e.g., 0.08 nM for 4-AHBI vs. 2 µM for DBA assays) arise from differences in probe sensitivity and matrix effects. Cross-validation using complementary techniques (e.g., GC-MS for quantification) and standardized calibration curves are recommended .

Q. Emerging Applications and Alternatives

Q. Can this compound be replaced by safer reagents in green chemistry?

Research explores alternatives like dimethyl carbonate for carbonate synthesis, though this compound remains irreplaceable in high-yield isocyanate and urea formations. Machine learning aids in identifying non-hazardous catalysts for specific reactions .

Properties

IUPAC Name

bis(trichloromethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYLLCMEDAXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865631
Record name Bis(trichloromethyl) carbonate
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Molecular Weight

296.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32315-10-9
Record name Triphosgene
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Record name Bis(trichloromethyl) carbonate
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Record name Methanol, 1,1,1-trichloro-, 1,1'-carbonate
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Record name Bis(trichloromethyl) carbonate
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Record name Bis(trichloromethyl) carbonate
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Record name TRIPHOSGENE
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Synthesis routes and methods I

Procedure details

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide was converted to the corresponding oxazolidinone by reaction with triphosgene. The resulting product was analyzed by proton NMR and the stereochemistry of the product was determined by the coupling constants (J value) for the protons at C-4 and C-5 of the cyclized derivatives. Based on literature values for similar products (Tsuda, M.; Muraoka, Y.; Nagai, M.; Aoyagi, T.; Takeuchi, T. J. Antibiotics 1996, 49, 281-286, Herranz, R.; Castro-Pichel, J.; Vinuesa, S.; Garcia-López. M. T. J. Org. Chem. 1990, 55, 2232, Williams, T. M.; Crumbie, R.; Mosher, H. S. J. Org. Chem. 1985, 50, 91-97), the cis-isomer (J4,5=8.8 Hz) was obtained exclusively from the reaction of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide with triphosgene, indicating that the absolute configuration of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide was (2S,3S).
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Synthesis routes and methods II

Procedure details

In a three-neck flask the solution of triphosgene (10.87 g, 36.63 mmol) in toluene (60 mL) is prepared at room temperature (23° C.), then the reactor is placed in an ice-water cooling bath. In a separate flask (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (20.0 g, 95.55 mmol, purity 99% (HPLC)) and pyridine (3.26 mL, 40.30 mmol) are placed in toluene (80 mL), while heating at 50-70° C. until the whole amount of solid is dissolved. After cooling down to room temperature, the clear toluene solution is transferred into a dropping funnel. The solution is added dropwise within ca. 10 min. to triphosgene in toluene solution. When the addition is complete, the cooling bath is removed and the reactor is submerged in an oil bath. Reaction mixture is heated at 70-80° C., in a mean time thick yellow solid slowly dissolves. Since reaction temperature reaches 50° C., heating and stirring is continued for 45 min., until disappearance of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline signal (TLC control in CH2Cl2—MeOH 95:5, v/v against substrate sample) is observed. After completion of the reaction the mixture is cooled down to room temperature (20-24° C.), filtered through celit to remove precipitated pyridinium hydrochloride. Celit layer is washed with toluene (20 mL). Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture, while heating the condensing flask in a water bath at 60-65° C. The oily residue is dissolved in heptan (200 mL) at reflux and the hot solution is filtered through celit (20 g), washed with heptan before filtration. The celit layer is washed with hot heptan (2×50 mL) after filtration. The excess of solvent (170 mL) is removed under reduced pressure; the condensed solution to ca. ½ volume is left at 5° C. for 12 h. Crystalline, colorless solid is filtered off and washed with heptan (2×15 mL). (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride is obtained in 23.3 g, 90% yield; purity (HPLC) 98.4%; T(onset)=62.7° C.
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Retrosynthesis Analysis

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